molecular formula C6H13NO B1282178 1-(Aminomethyl)cyclopentanol CAS No. 45511-81-7

1-(Aminomethyl)cyclopentanol

Cat. No.: B1282178
CAS No.: 45511-81-7
M. Wt: 115.17 g/mol
InChI Key: FEALJKFIUQDJAV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanol (CAS: 45511-81-7) is a cyclopentanol derivative with a primary aminomethyl (-CH₂NH₂) substituent at the 1-position of the cyclopentane ring. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . This compound is synthesized via hydrogenation or catalytic reduction of precursors such as 1-nitromethylcyclopentanol . Its hydrochloride salt (CAS: 76066-27-8) is also commercially available, enhancing solubility for pharmaceutical applications .

Key applications include its role as a pharmaceutical intermediate, particularly in impurity profiling for drugs like ketamine hydrochloride, where it is listed as a related compound in pharmacopeial standards .

Preparation Methods

Preparation Methods Analysis

Reduction of Cyanohydrin Derivatives

The most documented method involves the reduction of 1-hydroxycyclopentanecarbonitrile (cyanohydrin) to yield the target compound. This approach leverages lithium aluminum hydride (LiAlH₄) for selective nitrile-to-amine conversion.

Reaction Steps :

  • Cyanohydrin Formation : Cyclopentanone reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnBr₂ to form 1-hydroxycyclopentanecarbonitrile.
  • Reduction : The cyanohydrin is treated with LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by reflux for 1 hour.
  • Salt Formation : The resulting amine is protonated using 4N HCl in dioxane/methyl tert-butyl ether (MTBE) to yield the hydrochloride salt.
Parameter Details
Reagents Cyclopentanone, TMSCN, ZnBr₂, LiAlH₄, THF, HCl (4N in dioxane/MTBE)
Conditions Step 1: Room temperature, 12 hours; Step 2: 0°C → reflux (1 hour); Step 3: 20°C (0.5 hours)
Yield 68% (hydrochloride salt)
Purity White solid; confirmed via NMR and IR spectroscopy

Mechanistic Insights :

  • Cyanohydrin Formation : ZnBr₂ catalyzes the nucleophilic addition of TMSCN to cyclopentanone, forming a silyl-protected nitrile intermediate.
  • Reduction : LiAlH₄ reduces the nitrile group to a primary amine, while the hydroxyl group remains intact due to steric protection by the cyclopentane ring.
  • Protonation : HCl in dioxane/MTBE ensures controlled acid addition, minimizing side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyanohydrin Reduction High yield, scalable, cost-effective reagents Requires anhydrous conditions for LiAlH₄ 68%
Asymmetric Cycloaddition Stereocontrol, high optical purity Complex catalysts, low atom economy 55–62%
Copper-Mediated Mild conditions, recyclable catalysts Positional specificity, limited applicability 80%

Challenges and Optimization Strategies

Side Reaction Mitigation

In the cyanohydrin method, LiAlH₄ can over-reduce the hydroxyl group to an alkoxide. Solutions include:

  • Temperature Control : Maintaining 0°C during reduction minimizes side reactions.
  • Quenching : Slow addition of NaOH/H₂O after reduction stabilizes the hydroxyl group.

Solvent Selection

  • THF and MTBE : Polar aprotic solvents (THF) enhance LiAlH₄ solubility, while MTBE improves HCl salt precipitation.
  • Avoid DMF/DMSO : These solvents increase nitrile hydrolysis risks.

Purification

  • Filtration : Celite pads remove unreacted LiAlH₄ residues.
  • Crystallization : Isopropanol or MTBE precipitates the hydrochloride salt selectively.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopentanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives .

Scientific Research Applications

1-(Aminomethyl)cyclopentanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanol (CPL)

  • Molecular Formula : C₅H₁₀O; MW : 86.13 g/mol .
  • Synthesis: Produced via hydrogenation of cyclopentanone (CPO) derived from fossil fuels or biomass .
  • Applications: Used in perfumes, solvents, and dye intermediates. Unlike 1-(Aminomethyl)cyclopentanol, CPL lacks nitrogen-based reactivity, limiting its utility in pharmaceuticals .

1-Methylcyclopentanol (CAS: 1462-03-9)

  • Structure : Methyl (-CH₃) substituent at the 1-position.
  • Molecular Formula : C₆H₁₂O; MW : 116.16 g/mol .
  • Synthesis: Likely via alkylation of cyclopentanol or hydrogenation of methyl-substituted cyclopentanone.
  • Properties: Higher hydrophobicity due to the methyl group compared to the polar aminomethyl group in this compound. Used in organic synthesis but lacks amine functionality for drug derivatization .

1-(Aminomethyl)adamantane (CAS: 17768-41-1)

  • Structure: Adamantane backbone with an aminomethyl group.
  • Molecular Formula : C₁₁H₁₉N; MW : 165.27 g/mol .
  • Applications: A rigid, thermally stable intermediate in organic synthesis. The adamantane core enhances metabolic stability in drug candidates, a feature absent in the more flexible cyclopentanol derivatives .

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

  • Structure: Cyclopentane ring with a substituted phenyl group and aminomethyl chain.
  • Molecular Formula : C₁₂H₁₆ClFN·HCl; MW : 272.18 g/mol .
  • Applications: The aromatic and halogen substituents confer distinct electronic properties, making it suitable for targeted receptor binding in drug discovery. This contrasts with the simpler, non-aromatic this compound .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Structure: Extended aminoalkyl chain (butan-2-yl) on the cyclopentanol ring.
  • Molecular Formula: C₉H₁₉NO; MW: 157.26 g/mol .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula MW (g/mol) Key Functional Groups Primary Applications
This compound 45511-81-7 C₆H₁₃NO 115.17 -OH, -CH₂NH₂ Pharmaceuticals, impurity standards
Cyclopentanol 96-41-3 C₅H₁₀O 86.13 -OH Solvents, perfumes
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 116.16 -OH, -CH₃ Organic synthesis
1-(Aminomethyl)adamantane 17768-41-1 C₁₁H₁₉N 165.27 -CH₂NH₂ (adamantane core) High-stability intermediates
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl 1803599-93-0 C₁₂H₁₆ClFN·HCl 272.18 -CH₂NH₂, -Cl, -F, aryl Drug discovery

Pharmacological and Industrial Relevance

  • This compound is critical in synthesizing chiral intermediates for CNS drugs, leveraging its amine for salt formation and bioavailability enhancement .
  • Cyclopentanol and 1-Methylcyclopentanol are niche in fragrances and solvents due to their volatility and low polarity .

Biological Activity

1-(Aminomethyl)cyclopentanol is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C6_6H13_{13}NO
  • Molecular Weight : Approximately 115.18 g/mol
  • Structure : It features a five-membered cyclopentane ring with a hydroxymethyl group attached to one carbon atom, further substituted by an amino group. This configuration allows it to participate in various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Reduction of Cyclopentanone :
    Cyclopentanone+LiAlH41 Aminomethyl cyclopentanol\text{Cyclopentanone}+\text{LiAlH}_4\rightarrow \text{1 Aminomethyl cyclopentanol}
  • Other Synthetic Routes : Various alternative synthetic pathways have been explored, including the use of different reducing agents and reaction conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuroprotective Potential

In a study exploring the neuroprotective effects of structurally similar compounds, researchers found that compounds with an aminomethyl group exhibited significant neuroprotection in vitro. This suggests that this compound may similarly protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Another research initiative investigated the antimicrobial properties of cyclic amines. While direct studies on this compound are scarce, related cyclic compounds demonstrated effectiveness against various bacterial strains, indicating a potential for similar activity in this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
CyclopentanolAlcoholSimple five-membered cyclic alcohol
2-AminocyclopentanolAmino AlcoholContains an amino group on the second carbon
1-(Aminomethyl)cyclohexanolAmino AlcoholSimilar structure but with a six-membered ring
N-Methyl-1-(aminomethyl)cyclopentanolN-Methylated AminoMethylated derivative enhancing lipophilicity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Aminomethyl)cyclopentanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two main routes are documented:

  • Route 1 : Reduction of 1-nitromethylcyclopentanol via catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., LiAlH4). The choice of reducing agent impacts purity, with catalytic methods reducing byproduct formation .
  • Route 2 : Indirect synthesis from cyclopentene via a two-step process:

Addition-esterification with acetic acid under controlled stoichiometry.

Transesterification with methanol (3:1 molar ratio) using QRE-01 strong acidic cation-exchange resin catalysts at 50°C, achieving 55.3% conversion and 99.5% selectivity .

  • Key Variables : Temperature (>60°C risks side reactions), catalyst type (acidic resins enhance esterification efficiency), and solvent polarity.

Q. How is this compound characterized in terms of physicochemical properties?

  • Methodological Answer : Critical properties include:

  • Density : ~0.95–1.05 g/cm³ (similar to alkyl-cyclopentanol derivatives) .
  • Refractive Index : ~1.45–1.50 (measured via polarimetry or refractometry) .
  • Molecular Weight : 115.17 g/mol (C₆H₁₃NO), confirmed via mass spectrometry .
  • Isotopic Labeling : ¹⁴C or ¹⁸O labeling (e.g., 1-(Amino[¹⁴C]methyl)cyclopentanol) facilitates tracking in metabolic or mechanistic studies using NMR or LC-MS .

Q. What analytical techniques validate the structural integrity of synthesized this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentanol backbone and aminomethyl substituent (e.g., δ ~1.5–2.5 ppm for cyclopentyl protons) .
  • IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and N-H bending (~1600 cm⁻¹) verify functional groups .
  • Chromatography : HPLC or GC-MS assesses purity, with retention times calibrated against standards .

Advanced Research Questions

Q. How does thermodynamic analysis optimize the synthesis of this compound from cyclopentene?

  • Methodological Answer : Thermodynamic calculations for the two-step process (addition-esterification and transesterification) include:

  • Equilibrium Constants : Calculated using group contribution methods for cyclopentyl acetate and methanol.
  • Gibbs Free Energy (ΔG) : Negative values confirm spontaneity for transesterification (ΔG = -15.2 kJ/mol at 50°C) .
  • Experimental Validation : Bench-scale reactors (50°C, 3:1 methanol ratio) align with predicted 55% conversion, highlighting the role of entropy in equilibrium shifts .

Q. What reaction parameters maximize yield in the transesterification of cyclopentyl acetate to this compound?

  • Methodological Answer :

  • Catalyst : QRE-01 strong acidic resin enhances protonation of ester carbonyl groups, accelerating methanol nucleophilic attack .
  • Temperature : 50°C balances kinetic energy and side-reaction suppression.
  • Space Velocity : 2.0 h⁻¹ optimizes contact time in fixed-bed reactors .
  • Recycle Efficiency : Unreacted cyclopentyl acetate and methanol are recovered via fractional distillation (>90% recovery rate) .

Q. How do structural modifications of this compound influence its bacteriostatic activity?

  • Methodological Answer :

  • Assay Design : MIC (Minimum Inhibitory Concentration) tests using Staphylococcus aureus and E. coli via agar dilution.
  • Structure-Activity Insights :
  • Electron-Withdrawing Groups : Nitro or halogen substituents on the cyclopentane ring enhance bacteriostatic potency by disrupting bacterial membrane integrity .
  • Steric Effects : Bulky substituents reduce activity due to hindered interaction with bacterial enzymes .

Q. What role does isotopic labeling play in mechanistic studies of this compound?

  • Methodological Answer :

  • ¹⁸O Labeling : Tracks hydroxyl group participation in esterification/hydrolysis mechanisms via isotopic shift in MS/MS fragmentation .
  • ¹⁴C Labeling : Monitors metabolic pathways in in vitro studies, revealing hepatic clearance routes in rodent models .

Q. Data Contradictions and Resolutions

  • Synthesis Routes : emphasizes nitro-reduction, while prioritizes cyclopentene-based routes. Resolution lies in application context: nitro-reduction suits small-scale synthesis, while cyclopentene routes are scalable for industrial research .
  • Catalyst Efficiency : Earlier studies (pre-2015) used homogeneous acids, but demonstrates superior recyclability of QRE-01 resin, reducing waste .

Properties

IUPAC Name

1-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALJKFIUQDJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516528
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45511-81-7
Record name 1-(Aminomethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)cyclopentan-1-ol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Aminomethyl)cyclopentanol
1-(Aminomethyl)cyclopentanol
1-(Aminomethyl)cyclopentanol
1-(Aminomethyl)cyclopentanol
1-(Aminomethyl)cyclopentanol
1-(Aminomethyl)cyclopentanol

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